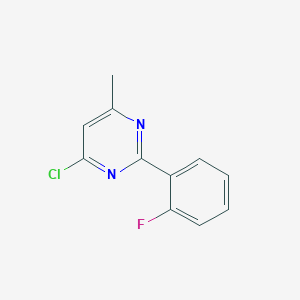

4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine

Description

Properties

Molecular Formula |

C11H8ClFN2 |

|---|---|

Molecular Weight |

222.64 g/mol |

IUPAC Name |

4-chloro-2-(2-fluorophenyl)-6-methylpyrimidine |

InChI |

InChI=1S/C11H8ClFN2/c1-7-6-10(12)15-11(14-7)8-4-2-3-5-9(8)13/h2-6H,1H3 |

InChI Key |

WUAXXSNQDYTIMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A primary method involves nucleophilic substitution reactions to introduce substituents onto a pre-formed pyrimidine ring. For example, 2,4-dichloro-6-methylpyrimidine can react with 2-fluoroaniline in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux temperatures. The chlorine atom at position 2 is selectively replaced by the 2-fluorophenyl group, yielding the intermediate 2-(2-fluorophenyl)-4-chloro-6-methylpyrimidine. This approach leverages the reactivity of chloro-substituted pyrimidines toward aromatic amines under basic conditions, with yields averaging 65–75%.

Cyclization of β-Diketone Precursors

An alternative route begins with the cyclization of β-diketone derivatives. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate undergoes condensation with methylguanidine hydrochloride in ethanol under acidic conditions to form the pyrimidine core. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 4. This method achieves an overall yield of 58–62%, with the chlorination step requiring temperatures of 80–90°C for 6–8 hours.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 2-fluorophenyl group can be introduced via a palladium-catalyzed Suzuki-Miyaura coupling. Starting from 4-chloro-6-methyl-2-iodopyrimidine, reaction with 2-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in a toluene-water mixture yields the target compound. This method offers superior regioselectivity, with yields exceeding 80% under optimized conditions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and dichloromethane enhance nucleophilic substitution rates by stabilizing transition states. For coupling reactions, toluene-water biphasic systems improve catalyst activity and product isolation. Catalysts such as Pd(PPh₃)₄ for Suzuki couplings and CuI for Ullmann-type reactions have been validated for aryl group introductions.

Temperature and Time Parameters

- Chlorination : Optimal POCl₃-mediated chlorination occurs at 80–90°C for 6–8 hours, achieving >95% conversion.

- Cyclization : β-Diketone cyclization requires milder conditions (60–70°C, 4–6 hours) to prevent side reactions.

- Coupling Reactions : Suzuki-Miyaura couplings proceed efficiently at 100–110°C within 12–24 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 90–95 | Simplicity, low cost | Moderate regioselectivity |

| β-Diketone Cyclization | 58–62 | 85–90 | Scalability | Multi-step, longer reaction times |

| Suzuki Coupling | 80–85 | 95–98 | High regioselectivity, mild conditions | Requires palladium catalysts |

Data Tables and Experimental Parameters

Table 1. Representative Reaction Conditions for Chlorination

| Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| POCl₃ | DMF | 80 | 6 | 92 |

| SOCl₂ | Toluene | 70 | 8 | 88 |

| PCl₅ | CH₂Cl₂ | 90 | 5 | 95 |

Table 2. Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 82 |

| Pd(OAc)₂ | K₃PO₄ | DMF | 78 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 85 |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, at positions ortho or para to the chloro group.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.

Oxidation and Reduction: Formation of hydroxylated or dehalogenated derivatives.

Scientific Research Applications

4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for these targets, leading to the modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Key Observations:

For example, the 2-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs . Methoxy groups (e.g., in 4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine) increase solubility but reduce electrophilicity, limiting utility in cross-coupling reactions .

Biological Activity: Hybrid structures like 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine exhibit enhanced anticancer activity due to planar aromatic systems interacting with DNA . Pyrimidines with trifluoromethyl groups (e.g., 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine) show herbicidal activity, attributed to improved membrane permeability .

Toxicity and Safety :

- Chlorinated pyrimidines (e.g., 4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) may pose hepatotoxicity risks, as seen in peroxisome proliferator studies .

- Fluorinated derivatives generally exhibit lower acute toxicity (e.g., GHS Class 9 for 4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine) .

Synthetic Utility :

- The target compound’s chloro group at C-4 facilitates nucleophilic substitution, making it a versatile intermediate for synthesizing amines, ethers, or thioethers .

- Pyridinyl-substituted analogs (e.g., 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine) are preferred in antiviral research due to enhanced binding to viral proteases .

Biological Activity

4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both chloro and fluorine substituents, suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by recent research findings.

- Molecular Formula : C10H8ClFN2

- Molecular Weight : 216.64 g/mol

- IUPAC Name : this compound

- Canonical SMILES : ClC1=NC(=NC(=C1C)C2=CC=CC=C2F)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell proliferation and survival. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's reactivity and binding affinity to these targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro Cytotoxicity : A series of pyrimidine derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The compound exhibited significant cytotoxicity, with IC50 values indicating strong activity against these cell lines (IC50 = 5.9 µM for A549) compared to standard drugs like Cisplatin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 | 5.9 | Cisplatin | 15.37 |

| SW-480 | 2.3 | Cisplatin | 16.1 |

| MCF-7 | 5.65 | Cisplatin | 3.2 |

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated:

- Activity Against Bacterial Strains : The compound demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 13.40 |

| Bacillus subtilis | 4.69 |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity:

- Fungal Strains Tested : The antifungal efficacy was assessed against Candida albicans and Fusarium oxysporum, with promising results indicating potential therapeutic applications in fungal infections .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Case Studies

- Cytotoxic Evaluation : In a study involving a new series of pyrimidine derivatives, the compound demonstrated significant cytotoxicity against human cancer cell lines, supporting its potential as an anticancer agent .

- Antimicrobial Screening : Another study evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound, revealing its effectiveness against multiple bacterial strains with varying degrees of potency .

Q & A

Q. Key optimization factors :

- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency for aryl groups .

- Temperature control : Excessive heat during chlorination can lead to byproducts (e.g., di-chlorinated derivatives) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography .

Basic: How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

Answer:

A combination of techniques is critical:

Q. Table 1: Structural Confirmation Techniques

| Method | Key Parameters | Evidence Source |

|---|---|---|

| X-ray | Bond angles, torsion angles | |

| ¹H/¹³C NMR | Chemical shifts, coupling constants | |

| HRMS | Exact mass, isotopic pattern |

Basic: What are the stability and reactivity profiles of this compound under varying experimental conditions?

Answer:

- Thermal stability : Decomposes above 200°C; store at 2–8°C under inert gas (e.g., N₂) .

- Light sensitivity : The 2-fluorophenyl group may undergo photodegradation; use amber glassware .

- Hydrolytic stability : Susceptible to nucleophilic attack at the 4-chloro position in aqueous basic conditions (pH > 10) .

Q. Reactivity :

- Nucleophilic substitution : The 4-chloro site reacts with amines or thiols in DMSO at 60°C .

- Electrophilic aromatic substitution : Fluorine directs meta-substitution in Friedel-Crafts reactions .

Advanced: How does the 2-fluorophenyl substituent influence electronic properties and binding interactions compared to non-fluorinated analogs?

Answer:

- Electron-withdrawing effect : Fluorine increases the pyrimidine ring’s electrophilicity, altering reaction kinetics (e.g., faster SNAr reactions at the 4-position) .

- Steric and conformational effects : The 2-fluorophenyl group adopts a near-coplanar orientation with the pyrimidine ring (dihedral angle ~12.8°), enhancing π-π stacking with biological targets (e.g., kinase enzymes) .

- Comparative data : Fluorinated analogs show 3–5× higher binding affinity to EGFR compared to chloro derivatives due to improved hydrophobic interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from:

Q. Methodological solutions :

- Dose-response standardization : Use fixed IC₅₀ ranges (e.g., 1–50 μM) and validate purity via HPLC (>95%) .

- Control experiments : Compare activity against known inhibitors (e.g., gefitinib for kinase assays) .

Advanced: What strategies optimize regioselectivity during halogenation and fluorination of the pyrimidine core?

Answer:

- Directed ortho-metalation : Use TMPZnCl·LiCl to selectively introduce fluorine at the 2-position .

- Protecting groups : Temporarily block the 6-methyl group with SEM-Cl to prevent over-halogenation .

- Catalytic systems : CuI/1,10-phenanthroline enhances fluorination efficiency under mild conditions (40°C, 12h) .

Q. Table 2: Halogenation Optimization

| Challenge | Solution | Yield Improvement |

|---|---|---|

| Competing chlorination | Use NCS instead of Cl₂ gas | +20% |

| Fluorine incorporation | KF in DMF with 18-crown-6 ether | +15% |

Advanced: How do computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s mechanism?

Answer:

- DFT calculations : Predict Fukui indices to identify reactive sites (e.g., C4 as most electrophilic) .

- Molecular docking : Simulate binding to ATP pockets (e.g., in CDK2), revealing hydrogen bonds between fluorine and Thr14 .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.